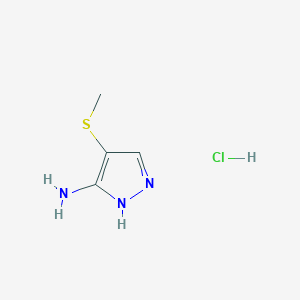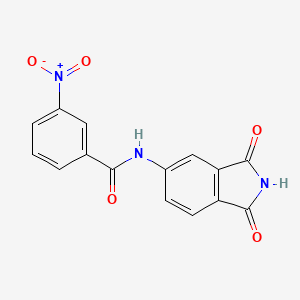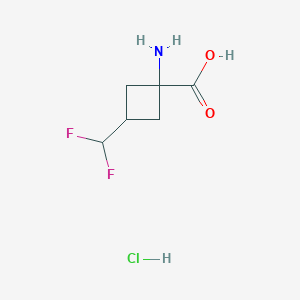![molecular formula C17H19N3O3 B2515492 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-99-4](/img/structure/B2515492.png)
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, including compounds with electrophysiological activity, has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, with some compounds showing potency comparable to sematilide, a selective class III agent . Another study reported the synthesis of a new series of benzo[d]imidazole derivatives, which were evaluated for their antioxidant and antimicrobial activities . These syntheses often involve multi-step reactions, starting from readily available precursors, and may include the formation of Schiff's bases, reactions with carboxylic acids, and other typical organic transformations.
Molecular Structure Analysis
The molecular structure of compounds within the benzo[d]imidazole class can be complex, with various substituents affecting their biological activity. For example, the presence of a 1H-imidazol-1-yl moiety has been found to be a viable replacement for other functional groups to produce class III electrophysiological activity . The configuration around double bonds and the overall stereochemistry can significantly influence the biological properties of these molecules, as seen in the synthesis of dihydrobenzo[1,4]dioxine derivatives, where a significant degree of stereoselectivity was observed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]imidazole derivatives are diverse and can include aminocarbonylation, cyclization, and conjugate addition reactions. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction was used to synthesize dihydrobenzo[1,4]dioxine derivatives from 2-prop-2-ynyloxyphenols . These reactions are often catalyzed by transition metals and may require specific conditions, such as high pressure and temperature, to proceed efficiently.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a 1H-imidazol-1-yl group can enhance the electrophysiological activity of benzamide derivatives . The antioxidant and antimicrobial activities of these compounds are also related to their chemical structure, as demonstrated by the structure-activity relationships and molecular docking studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of novel heterocyclic compounds, including imidazoles and benzimidazoles, often involves complex reactions that can yield compounds with significant biological activity. For example, the synthesis of polynuclear heterocycles, such as imidazo[4,5-g][3,1]benzoxazinones and imidazo[4,5-g]quinazolinones, demonstrates the chemical versatility and potential for pharmacological application of compounds within this chemical space (Alkhader et al., 1979).
The development of new synthetic routes for the creation of dihydrobenzo[dioxin] derivatives, as seen in the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, highlights the intricate chemistry involved in producing complex molecules that may possess significant biological properties (Gabriele et al., 2006).
Potential Biological Applications
Compounds within the benzimidazole and imidazole families have been explored for various biological activities, including antineoplastic, antimicrobial, and antiviral properties. For instance, substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity, indicating the potential therapeutic applications of these compounds (Abdel-Hafez, 2007).
The design and synthesis of new benzamide derivatives from endophytic Streptomyces species, demonstrating antimicrobial and antioxidant activities, suggest the vast potential of such compounds for pharmaceutical applications and the importance of natural product chemistry in drug discovery (Yang et al., 2015).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of intramolecular aromatic electrophilic substitution . This involves the opening and re-closing of the 1,4-naphthodioxane ring .
Biochemical Pathways
It’s hypothesized that the compound could influence pathways involving the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(11-5-6-13-14(7-11)20-10-19-13)18-8-12-9-22-15-3-1-2-4-16(15)23-12/h1-4,10-12H,5-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVRIJCAVHHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3COC4=CC=CC=C4O3)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)
![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)



![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)
